

High-Performance Liquid Chromatography (HPLC) Methods for Drug Quantification in Plasma

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Compound of Interest		
Compound Name:	Bucolome	
Cat. No.:	B1662748	Get Quote

This document provides detailed application notes and protocols for the quantification of two therapeutic drugs, Buflomedil and Probucol, in plasma samples using High-Performance Liquid Chromatography (HPLC). The initial query for "**Bucolome**" likely contained a misspelling, and methods for these two similarly named drugs are presented to address the user's query comprehensively.

I. Buflomedil Quantification in Plasma by HPLC

Buflomedil is a vasoactive drug used in the management of peripheral and cerebral vascular diseases. Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Method 1: HPLC with UV Detection

This method details a reversed-phase HPLC approach with UV detection for the quantification of buflomedil in human plasma.

Experimental Protocol:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of plasma, add an internal standard (e.g., papaverine).



- · Alkalinize the sample.
- Perform liquid-liquid extraction using a mixture of diethyl ether and methylene chloride (70:30, v/v).
- Evaporate the organic layer to dryness.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL of the reconstituted sample into the HPLC system.
- Chromatographic Conditions:
 - Column: μBondapak C18 (10 μm).
 - o Mobile Phase: Acetonitrile and 0.125M potassium dihydrogen phosphate (40:60, v/v).
 - Flow Rate: Not specified.
 - Detection: UV at 280 nm.

Quantitative Data Summary:

Parameter	Value	Reference
Linearity Range	Not Specified	
Limit of Quantification (LOQ)	Not Specified	
Precision	Not Specified	-
Accuracy	Not Specified	

Method 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers a rapid and sensitive analysis of buflomedil in human plasma using UFLC-MS/MS.



Experimental Protocol:

- Sample Preparation (Protein Precipitation):
 - To a plasma sample, add carbamazepine as the internal standard.
 - Precipitate the plasma proteins with methanol.
 - Centrifuge the sample.
 - Collect the supernatant for injection.
- Chromatographic Conditions:
 - Column: Ultimate C18 (5μm, 2.1mm×50mm).
 - Mobile Phase: Isocratic mixture of acetonitrile and 5mM ammonium acetate in water (60:40, v/v).
 - Flow Rate: 0.25 mL/min.
 - Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).
 - Buflomedil transition: m/z 308.3 → 237.1.
 - Internal Standard (Carbamazepine) transition: m/z 237.2 → 194.2.

Quantitative Data Summary:

Parameter	Value	Reference
Linearity Range	23.64 - 1182 ng/mL	
Limit of Quantification (LOQ)	23.64 ng/mL	
Intra- and Inter-batch Precision	< 5.8%	
Accuracy	Not Specified	-



Experimental Workflow Diagrams:



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Caption: Workflow for Buflomedil Sample Preparation using Liquid-Liquid Extraction.



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Caption: Workflow for Buflomedil Sample Preparation using Protein Precipitation.

II. Probucol Quantification in Plasma by HPLC

Probucol is a lipid-lowering agent with antioxidant properties. Monitoring its plasma levels is essential for pharmacokinetic and clinical studies.

Method 1: HPLC with UV Detection

This method describes a reversed-phase HPLC with UV detection for quantifying probucol in plasma.

Experimental Protocol:

- Sample Preparation (Liquid-Liquid Extraction):
 - Extract the plasma sample with iso-octane.
 - Evaporate the organic solvent.
 - Reconstitute the residue in acetonitrile.



• Inject the sample into the HPLC system.

Chromatographic Conditions:

Column: Hypersil ODS.

o Mobile Phase: Acetonitrile and water (96:4, v/v).

Flow Rate: Not specified.

Detection: UV at 241 nm.

Quantitative Data Summary:

Parameter	Value	Reference
Linearity Range	Not Specified	
Limit of Detection (LOD)	0.5 μg/mL	
Inter-assay Coefficient of Variation	1.8 - 4.8%	_
Intra-assay Coefficient of Variation	1.6 - 3.3%	-

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a sensitive and specific assay for probucol in human plasma using HPLC-MS/MS.

Experimental Protocol:

- Sample Preparation (Liquid-Liquid Extraction):
 - To the plasma sample, add physcion as the internal standard.
 - Extract with a mixture of ethyl ether and dichloromethane (1:1, v/v).



- Evaporate the organic layer.
- Reconstitute the residue for injection.
- Chromatographic Conditions:
 - Column: Ultimate CN (50 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Acetonitrile, water, and ammonia water (97:3:0.05), with pH adjusted to 7.2 with formic acid.
 - Flow Rate: Not specified.
 - Detection: Negative ion mode with the
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